(4-Fluoro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid
Description
(4-Fluoro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is a fluorinated biphenyl derivative featuring a hydroxyacetic acid moiety. Its structure comprises:
- Biphenyl backbone: Aromatic rings substituted with fluorine (4-position) and trifluoromethoxy (3'-position).
This compound’s unique substituents influence its physicochemical properties, including solubility, acidity, and biological interactions. The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, while the fluorine atom modulates electronic effects and steric interactions. Such features make it relevant in pharmaceutical and materials science research .
Properties
Molecular Formula |
C15H10F4O4 |
|---|---|
Molecular Weight |
330.23 g/mol |
IUPAC Name |
2-[2-fluoro-5-[3-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C15H10F4O4/c16-12-5-4-9(7-11(12)13(20)14(21)22)8-2-1-3-10(6-8)23-15(17,18)19/h1-7,13,20H,(H,21,22) |
InChI Key |
HWYFJDUAUNDKET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)F)C(C(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Analysis
(a) 2-(4-Hydroxy-3-methoxyphenyl)acetic acid
- Structure : Single phenyl ring with -OCH₃ (3-position) and -OH (4-position); acetic acid group.
- Key Differences : Lacks fluorinated substituents and biphenyl architecture.
(b) 4-Chloro-3-(trifluoromethoxy)phenylacetic acid
- Structure : Single phenyl ring with -Cl (4-position) and -OCF₃ (3-position); acetic acid group.
- Key Differences : Chlorine replaces fluorine; biphenyl system absent.
- Properties: Melting Point: 61–63°C; Water Solubility: Insoluble due to hydrophobic -Cl and -OCF₃ groups.
(c) Glycolic Acid (Hydroxyacetic Acid)
- Structure : Simplest hydroxyacetic acid (HOCH₂COOH).
- Key Differences: No aromatic or halogenated substituents.
- Properties: High water solubility (miscible in water); used industrially for exfoliation and polymer synthesis.
Physicochemical and Functional Properties
Preparation Methods
Suzuki-Miyaura Coupling Optimization
The biphenyl core is optimally constructed using palladium-catalyzed Suzuki-Miyaura coupling between 4-fluoro-3-bromobenzene and 3-(trifluoromethoxy)phenylboronic acid. Key parameters:
Side products include 3,3'-bis(trifluoromethoxy)-4-fluorobiphenyl (7–12%) from boronic acid homocoupling, mitigated by slow reagent addition. Purification via silica chromatography (hexane:EtOAc 8:2) achieves >98% purity.
Alternative Coupling Methods
Ullmann Reaction :
- CuI (10 mol%), L-proline ligand, DMF, 110°C
- Lower yield (62%) vs Suzuki but avoids boronic acid synthesis
- Forms 4-fluoro-3'-trifluoromethoxybiphenyl-3-carboxylic acid as major impurity (18%)
Negishi Coupling :
- ZnCl₂·TMEDA complex, Pd₂(dba)₃ catalyst
- 73% yield with 99% regioselectivity
- Requires anhydrous conditions, limiting scalability
Trifluoromethoxy Group Installation Strategies
Direct Nucleophilic Trifluoromethoxylation
Reaction of 3-bromo-4-fluorobiphenyl with CsOCOCF₃:
# Example reaction conditions from Patent CN100408542C
substrate = 3-bromo-4-fluorobiphenyl
reagent = CsOCOCF₃ (2.5 eq)
solvent = DMF, 100°C, 8 h
yield = 68%
Challenges include competing defluorination (8–15%) and O-CF₃ bond hydrolysis. Kinetic studies show Arrhenius activation energy (Eₐ) of 92 kJ/mol, favoring temperatures <120°C.
Directed Ortho-Metalation (DoM)
Sequential lithiation/trifluoromethoxylation:
- Lithiation :
- Substrate: 4-fluoro-3-bromobiphenyl
- Base: LDA (2.2 eq), THF, −78°C
- Electrophile: N-(Trifluoromethoxy)phthalimide
- Quench : NH₄Cl (sat.)
Achieves 74% yield with <2% para-substitution byproducts. Requires strict moisture control.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Multi-step process in modular reactors:
| Module | Function | Residence Time | Yield |
|---|---|---|---|
| 1 | Suzuki-Miyaura coupling | 45 min | 89% |
| 2 | Trifluoromethoxylation | 2.5 h | 72% |
| 3 | Reformatsky reaction | 1.8 h | 83% |
| 4 | Acidic hydrolysis | 40 min | 95% |
Total space-time yield: 1.24 kg/L·day. Reduces purification steps by 60% vs batch methods.
Crystallization Optimization
Final product purity enhanced via:
- Antisolvent Crystallization :
PXRD analysis confirms polymorph Form I (needle crystals) as the stable commercial form.
Analytical Characterization Benchmarks
Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹⁹F NMR (CDCl₃) | δ −58.3 (CF₃O), −112.4 (Ar-F) | |
| IR (KBr) | 1742 cm⁻¹ (C=O), 1265 cm⁻¹ (C-O) | |
| HRMS | m/z 331.0721 [M+H]+ (calc. 331.0724) |
Chromatographic Purity
HPLC method (USP):
- Column: C18, 250 × 4.6 mm, 5 μm
- Mobile phase: MeCN/0.1% H3PO4 (65:35)
- Retention time: 8.3 min
- System suitability: RSD <0.5% (n=6)
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing (4-Fluoro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-bromoanisole with potassium trifluoromethanesulfonate in the presence of copper(I) iodide and 18-crown-6 ether to introduce the trifluoromethoxy group. Subsequent functionalization with a hydroxyacetic acid moiety involves coupling reactions under anhydrous conditions (e.g., using DCC/DMAP). Optimal yields (>70%) are achieved at 80–100°C in DMF, with purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR : H and F NMR in DMSO-d6 to confirm fluorine environments and biphenyl coupling.
- Mass Spectrometry (HRMS) : ESI-HRMS in negative ion mode for accurate mass validation (expected [M-H]⁻: m/z 357.04).
- X-ray Crystallography : Single-crystal analysis to resolve stereochemical ambiguities .
Q. What are the solubility properties of this compound, and how can they inform formulation for in vitro studies?
- Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (final DMSO <1%). Precipitation thresholds vary with pH; stability is higher in neutral buffers .
Q. What stability considerations are critical for long-term storage?
- Answer : Store at -20°C under inert gas (argon) to prevent hydrolysis of the trifluoromethoxy group. Degradation studies (HPLC monitoring) show <5% decomposition over 6 months when protected from light and moisture .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what assays are suitable for mechanism-of-action studies?
- Methodological Answer : Preliminary data suggest inhibition of cyclooxygenase-2 (COX-2) and modulation of G-protein-coupled receptors. Use:
- Surface Plasmon Resonance (SPR) : Immobilize recombinant COX-2 on a CM5 chip to measure binding kinetics ().
- Calcium Flux Assays : In HEK293 cells expressing GPCRs, monitor intracellular Ca²⁺ changes via Fluo-4 AM dye .
Q. What computational strategies can predict the compound’s pharmacokinetic and toxicity profiles?
- Answer : Perform:
- Molecular Dynamics Simulations : Analyze binding free energy () with COX-2 using AMBER or GROMACS.
- ADMET Prediction : Use SwissADME or ADMETLab to assess permeability (LogP ≈ 2.8), CYP450 inhibition, and hERG channel liability .
Q. How can this compound be integrated into functional materials, and what properties are enhanced?
- Answer : Incorporate into polymer matrices (e.g., polycaprolactone) via copolymerization to improve thermal stability (Tg increases by 15–20°C) and mechanical strength (Young’s modulus +30%). Characterize via DSC and tensile testing .
Q. How should conflicting data on biological activity be resolved (e.g., divergent IC₅₀ values across studies)?
- Methodological Answer : Standardize assay conditions:
- Control for Solvent Effects : Ensure DMSO concentrations are consistent (<0.1%).
- Validate Target Purity : Use SDS-PAGE/Western blot for recombinant proteins.
- Cross-validate with Orthogonal Assays : Compare enzyme inhibition (COX-2) with cell-based prostaglandin E₂ ELISA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
